molecular formula C11H10ClNO3 B14370499 2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol CAS No. 90288-54-3

2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol

Cat. No.: B14370499
CAS No.: 90288-54-3
M. Wt: 239.65 g/mol
InChI Key: INURZWWSOYDHKJ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol is a chemical compound that belongs to the class of phenols and oxazoles It is characterized by the presence of a phenolic hydroxyl group and an oxazole ring substituted with a chloro and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol typically involves the reaction of 4-chloro-3-methyl-1,2-oxazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the oxazole derivative . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol is unique due to the combination of its phenolic and oxazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

90288-54-3

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol

InChI

InChI=1S/C11H10ClNO3/c1-7-11(12)10(16-13-7)6-15-9-5-3-2-4-8(9)14/h2-5,14H,6H2,1H3

InChI Key

INURZWWSOYDHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)COC2=CC=CC=C2O

Origin of Product

United States

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